Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .
The molecular structure of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate consists of a cyclopropane ring with a hydroxymethyl group and a carboxylate ester group . The InChI string representation of the molecule is InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3
.
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate has a molecular weight of 144.17 g/mol . It has a XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 46.5 Ų .
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is categorized under cyclopropane derivatives, which are cyclic compounds containing a three-membered carbon ring. This compound is often utilized as a building block in organic synthesis, enabling the formation of various derivatives that are valuable in medicinal chemistry and materials science .
The synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate typically involves cyclopropanation reactions. A common method includes the reaction of ethyl diazoacetate with suitable alkenes in the presence of catalysts such as rhodium or copper complexes. The reaction conditions generally require solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate has a molecular formula of CHO and features a cyclopropane ring that introduces significant angle strain, impacting its reactivity. The compound contains two chiral centers, leading to the possibility of multiple stereoisomers (cis/trans configurations).
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate participates in several chemical reactions:
The mechanism of action for Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate primarily involves its interactions with biological targets, particularly in enzyme-catalyzed reactions. The compound can act as a substrate or inhibitor by binding to enzyme active sites, influenced by the strain energy of the cyclopropane ring which affects its reactivity and stability .
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and industrial processes.
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate has diverse applications across several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2